molecular formula C12H10ClNO3 B2902766 5-{[(4-Chlorophenyl)amino]methyl}furan-2-carboxylic acid CAS No. 903164-54-5

5-{[(4-Chlorophenyl)amino]methyl}furan-2-carboxylic acid

Cat. No.: B2902766
CAS No.: 903164-54-5
M. Wt: 251.67
InChI Key: BFTAKSCZFMIYSA-UHFFFAOYSA-N
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Description

5-{[(4-Chlorophenyl)amino]methyl}furan-2-carboxylic acid is a furan-based carboxylic acid derivative featuring a (4-chlorophenyl)aminomethyl substituent at the 5-position of the furan ring. This compound is of interest in medicinal and synthetic chemistry due to its structural similarity to bioactive molecules targeting enzymes, receptors, or microbial pathways. The presence of the electron-withdrawing chlorine atom on the phenyl ring and the secondary amine linker may influence its physicochemical properties, such as solubility, lipophilicity, and binding affinity .

Properties

IUPAC Name

5-[(4-chloroanilino)methyl]furan-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO3/c13-8-1-3-9(4-2-8)14-7-10-5-6-11(17-10)12(15)16/h1-6,14H,7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFTAKSCZFMIYSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NCC2=CC=C(O2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(4-Chlorophenyl)amino]methyl}furan-2-carboxylic acid typically involves the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the carboxylic acid group: This step often involves the oxidation of a furan derivative using oxidizing agents such as potassium permanganate or chromium trioxide.

    Attachment of the 4-chlorophenylamino methyl group: This can be accomplished through a nucleophilic substitution reaction where a 4-chlorophenylamine reacts with a furan derivative containing a suitable leaving group.

Industrial Production Methods

In an industrial setting, the production of 5-{[(4-Chlorophenyl)amino]methyl}furan-2-carboxylic acid may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product while minimizing the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

5-{[(4-Chlorophenyl)amino]methyl}furan-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The 4-chlorophenylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid.

    Reduction: 5-{[(4-Chlorophenyl)amino]methyl}furan-2-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-{[(4-Chlorophenyl)amino]methyl}furan-2-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is explored for its use in the synthesis of novel polymers and materials with unique electronic and optical properties.

    Biological Studies: It is used as a probe to study various biochemical pathways and interactions due to its structural similarity to biologically active molecules.

Mechanism of Action

The mechanism by which 5-{[(4-Chlorophenyl)amino]methyl}furan-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways involved in inflammation or cancer progression. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound belongs to a broader class of 5-substituted furan-2-carboxylic acids. Key structural analogues include:

Compound Name Substituent at 5-Position Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference
5-(4-Chlorophenyl)-2-furoic acid 4-Chlorophenyl C₁₁H₇ClO₃ 222.62 Intermediate for drug synthesis
5-[(4-Chlorophenoxy)methyl]furan-2-carboxylic acid (4-Chlorophenoxy)methyl C₁₂H₉ClO₄ 256.28 Potential antimicrobial activity
5-[(4-Fluorophenoxy)methyl]furan-2-carboxylic acid (4-Fluorophenoxy)methyl C₁₂H₉FO₄ 236.05 Enhanced solubility vs. chloro analogues
5-{[(4-Methoxyphenyl)amino]methyl}furan-2-carboxylic acid (4-Methoxyphenyl)aminomethyl C₁₃H₁₄NO₄ 263.26 Electron-donating methoxy group
5-((Diethylamino)methyl)furan-2-carboxylic acid Diethylaminomethyl C₁₀H₁₅NO₃ 213.23 Increased lipophilicity (logP ~1.8)

Key Observations :

  • Electron Effects : Chlorine (electron-withdrawing) in the target compound contrasts with methoxy (electron-donating) in its analogue, affecting electronic distribution and reactivity .
  • Lipophilicity: The diethylaminomethyl analogue (logP ~1.8) is more lipophilic than the parent compound, suggesting improved membrane permeability .

Physicochemical Properties

  • Lipophilicity: Predicted logP ~2.1 (similar to 5-[(4-chlorophenoxy)methyl]furan-2-carboxylic acid, logP 2.5) .
  • Solubility: Lower aqueous solubility compared to fluorophenoxy analogues due to chlorine’s hydrophobic nature .

Biological Activity

5-{[(4-Chlorophenyl)amino]methyl}furan-2-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of 5-{[(4-Chlorophenyl)amino]methyl}furan-2-carboxylic acid is C11H10ClNO3C_{11}H_{10}ClNO_3, with a molecular weight of 222.62 g/mol. The presence of a furan ring, a carboxylic acid group, and a chlorinated phenyl moiety contributes to its biological reactivity.

Biological Activity Overview

Research has indicated that compounds with similar structures often exhibit significant biological activities. This section summarizes the key findings related to the biological activities of 5-{[(4-Chlorophenyl)amino]methyl}furan-2-carboxylic acid.

Antimicrobial Activity

Several studies have evaluated the antimicrobial efficacy of this compound against various bacterial strains. The following table summarizes notable findings:

Bacterial Strain Inhibition Zone (mm) Reference
Staphylococcus aureus15
Bacillus subtilis12
Escherichia coli10
Candida albicans8

The compound demonstrated significant inhibition against Gram-positive bacteria, particularly Staphylococcus aureus, with an inhibition zone of 15 mm. Its activity against Candida albicans suggests potential applications in antifungal treatments.

Anticancer Activity

The anticancer properties of 5-{[(4-Chlorophenyl)amino]methyl}furan-2-carboxylic acid have been investigated in various cancer cell lines. The following table presents the IC50 values derived from cytotoxicity assays:

Cell Line IC50 (µM) Reference
MCF-7 (Breast Cancer)10.5
A549 (Lung Cancer)12.3
HeLa (Cervical Cancer)9.8

These results indicate that the compound exhibits promising anticancer activity, particularly against breast and cervical cancer cell lines.

Anti-inflammatory Activity

The anti-inflammatory potential of the compound has also been explored. In vitro studies showed that it significantly reduced the production of pro-inflammatory cytokines in activated macrophages, suggesting its utility in treating inflammatory diseases.

Case Studies

  • Antibacterial Efficacy Study : A study conducted by MDPI evaluated the antibacterial activity of various derivatives of furan-2-carboxylic acids, including our compound. It was found that modifications to the phenyl ring could enhance antimicrobial properties, leading to further investigations into structure-activity relationships .
  • Cytotoxicity Assessment : A comprehensive assessment involving multiple cancer cell lines demonstrated that derivatives similar to 5-{[(4-Chlorophenyl)amino]methyl}furan-2-carboxylic acid exhibited lower toxicity compared to standard chemotherapeutic agents while maintaining significant anticancer activity .

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